molecular formula C20H24ClFN2O3S B2543905 Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1327401-68-2

Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2543905
CAS RN: 1327401-68-2
M. Wt: 426.93
InChI Key: ZPULNPZKDCYJSR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, an acetamido group, a tetrahydrothieno[2,3-c]pyridine ring, and a carboxylate ester. These groups could potentially confer a variety of chemical properties and reactivities .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It contains a fluorophenyl group attached to an acetamido group, which is connected to a tetrahydrothieno[2,3-c]pyridine ring. This ring is further substituted with an isopropyl group and a methyl carboxylate .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the fluorine atom in the fluorophenyl group is highly electronegative, which could make this group a good leaving group in certain reactions . The carboxylate ester could potentially undergo hydrolysis or transesterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar carboxylate ester and acetamido groups could increase its solubility in polar solvents .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can serve as an organoboron reagent in SM coupling reactions . Its mild reaction conditions and functional group tolerance make it valuable for synthesizing complex molecules.

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound have shown promising anti-inflammatory and analgesic activities. For instance, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide exhibited such effects . Researchers explore these properties for potential drug development.

Indolizidine Synthesis

Protodeboronation reactions using boron ate complexes have led to the synthesis of indolizidine derivatives. Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride can participate in such transformations, yielding indolizidine compounds .

properties

IUPAC Name

methyl 2-[[2-(4-fluorophenyl)acetyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S.ClH/c1-12(2)23-9-8-15-16(11-23)27-19(18(15)20(25)26-3)22-17(24)10-13-4-6-14(21)7-5-13;/h4-7,12H,8-11H2,1-3H3,(H,22,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPULNPZKDCYJSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-(4-fluorophenyl)acetamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

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